molecular formula C7H9NO3S B3319717 2,5-Dimethylpyridine-3-sulfonic acid CAS No. 1160993-89-4

2,5-Dimethylpyridine-3-sulfonic acid

Cat. No.: B3319717
CAS No.: 1160993-89-4
M. Wt: 187.22 g/mol
InChI Key: RCYFXGRHSGBFKP-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis and Functional Materials Research

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental building blocks in modern chemistry. researchgate.net Their importance stems from a unique combination of aromaticity, the presence of a basic nitrogen atom, and versatile reactivity, making them ubiquitous in numerous applications. researchgate.netgoogle.com In organic synthesis, pyridines serve as catalysts, ligands for transition metals, and precursors for more complex molecular architectures. google.com The pyridine ring is a common scaffold in a vast array of pharmaceuticals and agrochemicals. researchgate.net

The application of pyridine derivatives extends significantly into materials science. They are integral components in the design of functional materials, including conducting polymers, luminescent compounds for organic light-emitting devices (OLEDs), and sophisticated fluorescent sensors for detecting metal ions. researchgate.netnih.govsfdchem.com The electron-withdrawing nature of the pyridine ring can be tuned by substitution, allowing for precise control over the electronic and photophysical properties of these materials. nih.gov

Academic Significance of Sulfonic Acid Functionality on Heterocyclic Scaffolds

The introduction of a sulfonic acid (-SO₃H) group onto a heterocyclic scaffold, such as pyridine, imparts significant and academically interesting properties to the molecule. The sulfonic acid moiety is strongly acidic and highly polar, which dramatically increases the water solubility of the parent heterocycle. google.com This property is of particular interest in pharmaceutical chemistry, where improved solubility can enhance the bioavailability of a drug candidate. google.com

Furthermore, sulfonic acid-functionalized heterocycles are widely explored as catalysts. Solid-supported sulfonic acids, for instance, serve as efficient and recyclable heterogeneous acid catalysts for various organic transformations, promoting greener and more sustainable chemical processes. guidechem.com In medicinal chemistry, the sulfonic acid group can act as a bioisostere for other acidic functional groups, like carboxylic or phosphonic acids, allowing researchers to modulate a molecule's binding affinity for biological targets, such as receptors or enzymes. nih.gov The synthesis and conformational analysis of heterocyclic sulfonic acids are active areas of research aimed at understanding their interactions within biological systems. nih.gov

Current Research Landscape Pertaining to 2,5-Dimethylpyridine-3-sulfonic Acid and Analogues

Direct and extensive research focused exclusively on this compound is limited in the available scientific literature. However, the research landscape for its close analogues provides valuable insights into its potential synthesis and properties.

A general and effective method for the synthesis of substituted pyridine-3-sulfonic acids involves the diazotation of the corresponding 3-aminopyridine (B143674) precursor, followed by substitution of the diazonium group. researchgate.net This suggests a viable synthetic pathway to this compound would likely start from 3-Amino-2,5-dimethylpyridine.

Research on related compounds highlights the diverse applications of this class of molecules. For instance, studies on 2,6-lutidine (2,6-dimethylpyridine) have explored the synthesis of its corresponding sulfonic acids and N-oxides. acs.org Other research has focused on preparing various 3- and 4-(sulfoalkyl)pyridine derivatives as analogues of NMDA receptor antagonists, demonstrating their relevance in neurochemistry. nih.gov In a different context, 6-aminopyridine-3-sulfonic acid has been utilized as a key intermediate for synthesizing novel pyridosulfonamide derivatives with potential antimicrobial activity. rasayanjournal.co.in Furthermore, the simple, unsubstituted Pyridine-3-sulfonic acid is a critical intermediate in the manufacture of important pharmaceuticals. nbinno.com This body of work on analogous structures underscores the scientific interest in pyridine sulfonic acids as versatile intermediates and functional molecules.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
CAS Number Not Found
Appearance Not Documented
Melting Point Not Documented
Boiling Point Not Documented
Solubility Not Documented

Table 2: Physicochemical Properties of Precursor and Selected Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,5-Dimethylpyridine (B147104) (2,5-Lutidine) C₇H₉N107.15589-93-5 chemicalbook.comnist.gov
Pyridine-3-sulfonic acid C₅H₅NO₃S159.16636-73-7 nbinno.com
2,6-Dimethylpyridine-3-sulfonic acid C₇H₉NO₃S187.2287655-41-2 chemicalbook.com
2,5-Dimethylbenzenesulfonic acid C₈H₁₀O₃S186.23609-54-1 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylpyridine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-3-7(12(9,10)11)6(2)8-4-5/h3-4H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYFXGRHSGBFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704492
Record name 2,5-Dimethylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160993-89-4
Record name 2,5-Dimethylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodologies for 2,5 Dimethylpyridine 3 Sulfonic Acid

Direct Sulfonation Approaches on Pyridine (B92270) and Alkyl-Substituted Pyridines

Direct sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring of 2,5-dimethylpyridine (B147104) (also known as 2,5-lutidine) nih.govscbt.comsigmaaldrich.com. This method relies on the principles of electrophilic aromatic substitution, a class of reactions that is characteristically challenging for pyridine and its derivatives.

The electrophilic aromatic substitution (SEAr) of pyridine is significantly slower than that of benzene (B151609). wikipedia.org This reduced reactivity is attributed to the high electronegativity of the ring nitrogen atom, which withdraws electron density from the aromatic system, thereby deactivating it towards attack by electrophiles. wikipedia.orgyoutube.com Furthermore, under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid), the pyridine nitrogen is readily protonated. This creates a pyridinium (B92312) cation, which further deactivates the ring. wikipedia.org

The mechanism for sulfonation proceeds via the following steps:

Generation of the Electrophile : In fuming sulfuric acid, sulfur trioxide (SO₃) acts as the potent electrophile. pearson.commasterorganicchemistry.com

Electrophilic Attack : The π-electron system of the pyridine ring attacks the sulfur trioxide electrophile. This rate-determining step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. pearson.com

Deprotonation : A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bonded to the new sulfo group. This step restores the aromaticity of the pyridine ring, yielding the final sulfonic acid product. pearson.commasterorganicchemistry.com

For the sulfonation of 2,5-dimethylpyridine, the presence of two electron-donating methyl groups helps to mitigate the deactivating effect of the nitrogen atom, making the reaction more feasible compared to unsubstituted pyridine.

Controlling the position of substitution (regioselectivity) is a critical challenge in pyridine chemistry. d-nb.infochemistryviews.org In unsubstituted pyridine, electrophilic substitution occurs predominantly at the 3-position (meta-position). This is because the intermediates formed from attack at the 2- and 4-positions are significantly destabilized, as one resonance structure would place a positive charge directly on the electronegative nitrogen atom. pearson.com

In the case of 2,5-dimethylpyridine, the directing effects of the two methyl groups and the ring nitrogen must be considered:

The ring nitrogen strongly directs electrophilic attack to the 3- and 5-positions.

The methyl group at C2 is an ortho-, para-director, activating the C3 and C6 positions.

The methyl group at C5 is also an ortho-, para-director, activating the C4 and C6 positions.

Combining these influences, the C3 position is electronically favored by both the ring nitrogen's meta-directing effect and the C2-methyl group's ortho-directing effect. The C6 position is activated by both methyl groups, but the C3 position is generally the preferred site for sulfonation, leading to the formation of 2,5-Dimethylpyridine-3-sulfonic acid.

Modern research has focused on achieving higher regioselectivity. For instance, protocols involving the activation of the pyridine ring with triflic anhydride, followed by a base-mediated addition of a sulfinate salt, have been developed to precisely control the position of sulfonation. chemrxiv.org The choice of base and solvent has been shown to have a significant impact on the isomeric ratio of the products, as demonstrated in the C4-selective sulfonylation of pyridine. chemrxiv.orgresearchgate.net

Reaction ConditionBaseSolventC4/C2 Ratio (for Pyridine)Reference
StandardDABCOCH₂Cl₂70:30 chemrxiv.org
Modified BaseN-methylpiperidineCH₂Cl₂83:17 chemrxiv.org
Modified SolventDABCOCHCl₃77:23 chemrxiv.org
OptimizedN-methylpiperidineCHCl₃>95:5 chemrxiv.org

This table illustrates modern regioselectivity control in the C-H sulfonylation of unsubstituted pyridine, demonstrating the principle that reaction conditions can be fine-tuned to favor a specific isomer. DABCO = 1,4-diazabicyclo[2.2.2]octane.

Indirect Synthetic Routes

Indirect methods provide alternative pathways to this compound by starting with a 2,5-dimethylpyridine ring that already contains a functional group at the 3-position. This precursor is then chemically transformed into the target sulfonic acid.

A well-established indirect route utilizes halogenated pyridines as precursors. For example, a process for synthesizing pyridine-3-sulfonic acid starts from 3-chloropyridine. google.comgoogle.com A similar strategy could be applied to synthesize the target compound, starting from 3-chloro-2,5-dimethylpyridine. The general sequence is as follows:

N-Oxidation : The starting chloropyridine is oxidized to its corresponding N-oxide. google.com

Sulfonation : The chlorine atom of the N-oxide is substituted with a sulfo group using a sulfonating agent like sodium sulfite in an aqueous solution under heat and pressure. google.comprepchem.com

Reduction : The resulting pyridine-3-sulfonic acid N-oxide is reduced to the final pyridine-3-sulfonic acid, often using a catalyst such as Raney nickel. google.comgoogle.com

This pathway is advantageous as it can utilize precursors that may be readily available as byproducts from other industrial processes. google.com Another potential precursor class is nitropyridines. For instance, 5-nitropyridine-2-sulfonic acid has been synthesized and used as a versatile intermediate for creating a series of 2,5-disubstituted pyridines, showcasing the utility of nitro- and sulfo- functionalized pyridines in synthesis. researchgate.net

One of the most versatile and widely used indirect methods for preparing aromatic sulfonic acids involves the diazotization of an amino group. researchgate.net This route would commence with 3-amino-2,5-dimethylpyridine.

The synthetic sequence is:

Diazotization : The precursor, 3-amino-2,5-dimethylpyridine, is treated with a diazotizing agent (e.g., sodium nitrite in acidic solution or an alkyl nitrite like isoamyl nitrite) to form a highly reactive 2,5-dimethylpyridine-3-diazonium salt intermediate. google.comgoogle.com

Sulfonyl Halide Formation : The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst. This reaction replaces the diazonium group with a sulfonyl chloride group (-SO₂Cl), yielding 2,5-dimethylpyridine-3-sulfonyl chloride. researchgate.net

Hydrolysis : The final step involves the hydrolysis of the sulfonyl chloride intermediate to the desired this compound. researchgate.net

This method allows for the clean and specific introduction of the sulfonic acid group at the position previously occupied by the amino group.

StepReagentsIntermediate/ProductTypical Yield
1. Diazotization3-Amino-2,5-dimethylpyridine, NaNO₂/HCl2,5-Dimethylpyridine-3-diazonium saltIn situ
2. Sulfonyl Chloride FormationDiazonium salt, SO₂, CuCl₂2,5-Dimethylpyridine-3-sulfonyl chlorideModerate to Good
3. Hydrolysis2,5-Dimethylpyridine-3-sulfonyl chloride, H₂OThis compoundHigh

This table outlines the key stages and typical outcomes for the synthesis of this compound via the diazotization pathway.

Novel Synthetic Protocols and Green Chemistry Considerations

Recent advancements in synthetic organic chemistry have focused on developing more efficient, safer, and environmentally benign methods for the synthesis of pyridine derivatives. nih.gov

Novel synthetic protocols often center on direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby reducing step counts and waste. Electrochemical C-H sulfonylation has emerged as a promising technique that operates under milder conditions than traditional electrophilic substitution and avoids harsh reagents. nih.gov This method typically involves the anodic generation of a sulfonyl radical from a sulfinate salt, which then adds to the pyridine ring. nih.gov

From a safety and process efficiency standpoint, the use of microchannel reactors for hazardous reactions like diazotization has been reported. google.com These reactors offer superior control over reaction temperature and mixing, minimizing the risks associated with the decomposition of unstable diazonium salt intermediates and allowing for a more continuous and controlled production process. google.com

Green chemistry principles are increasingly being applied to pyridine synthesis. nih.gov This includes:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Chemicals : Avoiding toxic reagents like fuming sulfuric acid in favor of milder alternatives.

Energy Efficiency : Developing reactions that can be conducted at ambient temperature and pressure, such as the electrochemical methods mentioned.

Use of Renewable Feedstocks : Utilizing byproducts from other chemical processes as starting materials, as seen in the synthesis from 3-chloropyridine. google.comgoogle.com

The development of these novel and greener protocols is crucial for the sustainable production of this compound and other valuable pyridine derivatives.

Reactivity and Chemical Transformations of 2,5 Dimethylpyridine 3 Sulfonic Acid

Nucleophilic Substitution Reactions of the Sulfonate Group

The sulfonic acid group (-SO₃H) and its corresponding sulfonate anion (-SO₃⁻) are generally considered to be good leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is attributed to the stability of the departing sulfonate anion, which is a weak base. wikipedia.org The pyridine (B92270) ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack, a characteristic that can be further modulated by the electronic effects of its substituents.

While specific studies on 2,5-dimethylpyridine-3-sulfonic acid are not extensively documented, the reactivity of analogous aryl and heteroaryl sulfonates provides a strong basis for predicting its behavior. The sulfonate group can be displaced by a variety of nucleophiles, including those based on oxygen, nitrogen, and halogens.

Oxygen Nucleophiles: The displacement of the sulfonate group by oxygen nucleophiles, such as alkoxides and hydroxides, is a feasible transformation. For instance, the reaction with sodium methoxide (B1231860) would be expected to yield 2,5-dimethyl-3-methoxypyridine. Such reactions are common for activated aryl sulfonates.

Nitrogen Nucleophiles: Nitrogen-based nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, are also anticipated to displace the sulfonate group. These reactions would lead to the formation of the corresponding 3-amino-2,5-dimethylpyridine derivatives. The success of these substitutions often depends on the nucleophilicity of the amine and the reaction conditions. For example, amination of pyridine N-oxides can be achieved using reagents like PyBroP to activate the N-oxide for nucleophilic attack by amines. semanticscholar.org

Halogen Nucleophiles: The conversion of a sulfonic acid to a halogen can be accomplished, although it often requires specific reagents. For example, treatment of sulfonic acids with thionyl chloride can produce sulfonyl chlorides, which are more reactive intermediates for substitution. wikipedia.org Direct displacement of the sulfonate group by a halide anion (e.g., Cl⁻, Br⁻) is also a potential pathway, particularly in the context of SₙAr reactions where electron-withdrawing groups activate the ring. nih.gov

A summary of potential nucleophilic substitution reactions is presented in the table below.

NucleophileReagent ExampleExpected Product
OxygenSodium methoxide (NaOCH₃)2,5-Dimethyl-3-methoxypyridine
NitrogenAmmonia (NH₃)3-Amino-2,5-dimethylpyridine
HalogenThionyl chloride (SOCl₂) then CuCl₂3-Chloro-2,5-dimethylpyridine

The displacement of the sulfonate group in this compound is expected to proceed via a nucleophilic aromatic substitution (SₙAr) mechanism. wikipedia.orgmasterorganicchemistry.com This mechanism typically involves a two-step process:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the sulfonate group. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is temporarily broken in this step. The stability of the Meisenheimer complex is a key factor in determining the reaction rate. Electron-withdrawing groups on the aromatic ring can stabilize this intermediate through resonance or inductive effects, thereby accelerating the reaction. masterorganicchemistry.com

Elimination of the Leaving Group: The sulfonate group departs, and the aromaticity of the pyridine ring is restored. The rate of this step is influenced by the stability of the leaving group. The sulfonate anion is a stable leaving group due to the delocalization of the negative charge over the three oxygen atoms.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule, allowing for reactions such as N-oxidation and salt formation. wikipedia.org

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine.

The N-oxide group is a strong electron-donating group through resonance, which can activate the C2 and C4 positions of the pyridine ring towards electrophilic attack. Conversely, the positively charged nitrogen in the N-oxide can also facilitate nucleophilic attack at these positions. scripps.edu The N-oxide functionality can be used to direct the introduction of various substituents onto the pyridine ring, which can be followed by deoxygenation to restore the pyridine. semanticscholar.org For example, pyridine N-oxides can undergo reactions with a variety of nucleophiles in the presence of an activating agent. thieme-connect.de

Oxidizing AgentTypical ConditionsProduct
Hydrogen Peroxide/Acetic AcidHeatThis compound N-oxide
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, room temperatureThis compound N-oxide

As a bifunctional molecule, this compound can form salts with both acids and bases.

The pyridine nitrogen is basic and can be protonated by strong acids to form a pyridinium (B92312) salt. The basicity of the pyridine nitrogen is influenced by the substituents on the ring. Electron-donating groups, such as methyl groups, generally increase the basicity, while electron-withdrawing groups, like the sulfonic acid group, decrease it. The pKa of the conjugate acid of 2,6-dimethylpyridine (B142122) is 6.7, indicating its basic character. libretexts.orgmsu.edu

The sulfonic acid group is strongly acidic and will readily donate its proton to a base to form a sulfonate salt. wikipedia.org Sulfonic acids are significantly stronger acids than their corresponding carboxylic acids. wikipedia.org Therefore, in the presence of a base, such as sodium hydroxide, the sulfonic acid will be deprotonated to form the sodium salt of 2,5-dimethylpyridine-3-sulfonate. It is also possible to form salts by reacting the sulfonic acid with other bases, such as amines or carbonates. google.com

Reactivity of the Methyl Substituents

The methyl groups at the C2 and C5 positions of the pyridine ring can also participate in chemical reactions, although they are generally less reactive than the other functional groups in the molecule. The protons on the carbon atoms adjacent to the aromatic ring (benzylic positions) have enhanced acidity compared to alkanes and can be removed by strong bases. imperial.ac.uk

Functionalization of these methyl groups can be achieved through various methods, including radical reactions and C-H activation strategies. For instance, metal-free methylation of pyridine N-oxide C-H bonds has been developed using peroxides as the methylating agent. researchgate.net Furthermore, catalytic methods have been reported for the methylation of pyridines at the C3 and C5 positions using formaldehyde (B43269) as the methyl source, proceeding through a temporary dearomatization of the pyridine ring. nih.gov These strategies highlight the potential for modifying the methyl groups to introduce further functionality into the molecule.

Side-Chain Functionalization (e.g., Halogenation, Oxidation)

The methyl groups at the 2- and 5-positions of the pyridine ring are susceptible to functionalization through reactions such as halogenation and oxidation. These transformations provide pathways to introduce further chemical diversity.

Halogenation:

The side-chain halogenation of alkylpyridines, such as 2,5-dimethylpyridine (B147104), typically proceeds via a free-radical mechanism. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, or through direct bromination with bromine under UV irradiation. The reaction environment can influence the selectivity and yield of the halogenated products. For instance, the use of supercritical carbon dioxide has been reported as an effective and environmentally benign alternative to traditional organic solvents for the free-radical side-chain bromination of alkylaromatics. nih.gov

While specific studies on the side-chain halogenation of this compound are not extensively documented, the principles of free-radical halogenation of alkylaromatics and related heterocyclic compounds are applicable. The reaction would likely lead to the formation of mono-, di-, or tri-halogenated methyl groups, depending on the reaction conditions and stoichiometry of the halogenating agent. A study on the photochemical bromination of 2,5-dimethylbenzoic acid highlights the potential for side-chain functionalization, although it also points to the possibility of side reactions and the formation of byproducts such as lactones, depending on the solvent and reaction time. researchgate.net

Oxidation:

The methyl groups of 2,5-dimethylpyridine can be oxidized to various degrees, ultimately yielding the corresponding carboxylic acids. The oxidation of methylpyridines to pyridine carboxylic acids is a well-established transformation. For instance, the oxidation of 2,6-lutidine (2,6-dimethylpyridine) can produce 2,6-pyridinedicarboxylic acid. cdnsciencepub.com Similarly, it can be inferred that the oxidation of the methyl groups of this compound would lead to the formation of 3-sulfopyridine-2,5-dicarboxylic acid.

Various oxidizing agents can be employed for this purpose, including potassium permanganate, nitric acid, and catalytic oxidation systems. The reaction conditions, such as temperature and the choice of oxidant, are crucial in determining the extent of oxidation and the product distribution.

Starting MaterialReagent(s)Product(s)Reaction Type
AlkylaromaticsN-Bromosuccinimide (NBS)Benzyl bromidesFree-radical bromination nih.gov
2,5-Dimethylbenzoic acidN-Bromosuccinimide (NBS)Brominated derivativesPhotochemical radical bromination researchgate.net
2,6-LutidineOxygen, tert-BuOK, 18-crown-62,6-Pyridinedicarboxylic acidPTC Auto-oxidation cdnsciencepub.com

Derivatization of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a versatile functional group that can be converted into several derivatives, including esters, amides, and sulfonyl chlorides. These transformations are key for modifying the properties of the parent molecule and for its use in further synthetic applications.

Esterification and Amidation Reactions

Esterification:

The esterification of sulfonic acids can be achieved by reacting them with alcohols. While the direct esterification of a sulfonic acid with an alcohol can be slow, various methods have been developed to facilitate this transformation. One common approach involves the use of a dehydrating agent or a catalyst. For example, pyridinium p-toluenesulfonate (PPTS) has been explored as a catalyst for esterification reactions. nih.gov The reaction of sulfonic acids with orthoformates, such as trimethyl or triethyl orthoformate, provides a facile method for the synthesis of methyl and ethyl sulfonates, respectively. nih.gov

Theoretical studies on the mechanism of sulfonic acid esterification suggest that the reaction can proceed through different pathways, with the SN1 pathway involving a sulfonylium cation intermediate being favorable under certain conditions. nih.govresearchgate.net In the context of pyridine-containing compounds, patents describe the esterification of pyridine carboxylic acids using catalysts like benzene (B151609) sulfonic acid. google.com Another patented process utilizes lower alkyl sulfonic acid catalysts for the esterification of pyridine carboxylic acids with longer-chain alcohols. google.com Although these examples relate to carboxylic acids, the principles can be extended to the esterification of the sulfonic acid group in this compound.

Amidation:

The sulfonic acid group can be converted into a sulfonamide through a two-step process. First, the sulfonic acid is converted to a more reactive intermediate, the sulfonyl chloride. The resulting sulfonyl chloride is then reacted with a primary or secondary amine to form the corresponding sulfonamide. This is a widely used method for the synthesis of sulfonamides. fishersci.co.uk A specific example is the synthesis of pyridine-3-sulfonamide (B1584339) from pyridine-3-sulfonyl chloride hydrochloride by reacting it with ammonia in dichloromethane. chemicalbook.com The reaction of sulfonyl chlorides with amines is often carried out in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid formed as a byproduct. fishersci.co.uk Studies on the synthesis of aminobipyridines have utilized the reaction of pyridine-2-sulfonyl chloride with aminopyridines to form sulfonamides. nih.gov

Starting MaterialReagent(s)ProductReaction Type
Sulfonic AcidAlcohol, Catalyst (e.g., PPTS)Sulfonate EsterEsterification nih.gov
Sulfonic AcidTrialkyl OrthoformateAlkyl SulfonateEsterification nih.gov
Pyridine Carboxylic AcidAlcohol, Benzene Sulfonic AcidPyridine Carboxylate EsterEsterification google.com
Pyridine-3-sulfonyl chloride HClAmmonia, DichloromethanePyridine-3-sulfonamideAmidation chemicalbook.com
Sulfonyl ChloridePrimary/Secondary Amine, BaseSulfonamideAmidation fishersci.co.uk

Formation of Sulfonyl Chlorides and other Activated Derivatives

The conversion of sulfonic acids to sulfonyl chlorides is a crucial step for the synthesis of sulfonamides and sulfonate esters. This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent. Common reagents for this purpose include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂).

For instance, the reaction of a sulfonamide with Pyry-BF4 in the presence of MgCl₂ has been reported as a method for the late-stage formation of sulfonyl chlorides under mild conditions. nih.gov The reaction between a primary sulfonamide and a sulfonyl chloride can also be used to forge sulfonamide bonds. nih.gov

Starting MaterialReagent(s)Product
SulfonamidePyry-BF4, MgCl₂Sulfonyl Chloride nih.gov

Coordination Chemistry and Metal Complexes of 2,5 Dimethylpyridine 3 Sulfonic Acid

Synthesis and Characterization of Metal Complexes Utilizing 2,5-Dimethylpyridine-3-sulfonic Acid as a Ligand

The synthesis of metal complexes involving this compound typically follows established methodologies for coordination compounds. The general approach involves the reaction of a soluble metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent. mdpi.com Given the polar nature of the sulfonic acid group, water or other polar solvents like methanol or ethanol are often employed. The ligand may be used in its acidic form or as a salt (e.g., sodium 2,5-dimethylpyridine-3-sulfonate) to facilitate deprotonation and coordination. The reaction mixture is often heated under reflux to ensure completion. jscimedcentral.com

Characterization of the resulting complexes is crucial to confirm their composition and structure. Standard techniques include:

Elemental Analysis (CHNS): To determine the empirical formula of the complex and verify the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center. Coordination of the pyridine (B92270) ring is evidenced by shifts in the C=N and C=C stretching vibrations. The coordination of the sulfonate group is identified by significant shifts in the symmetric and asymmetric S=O stretching modes. researchgate.netosti.gov

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can show shifts in the pyridine ring protons and carbons upon coordination, providing insight into the electronic environment of the ligand.

Molar Conductivity Measurements: To determine whether the complexes are electrolytic or non-electrolytic in solution, which helps in understanding if the sulfonate group is coordinated or acts as a counter-ion. ekb.eg

This compound possesses two distinct potential donor sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonate group. This duality allows for several coordination modes, making it a versatile ligand.

N-Monodentate: The pyridine nitrogen can act as a simple monodentate donor, which is a common coordination mode for pyridine derivatives. wikipedia.org In this scenario, the sulfonate group may remain uncoordinated and function as a charge-balancing counter-ion, influencing the crystal packing through hydrogen bonding. nih.gov

O-Monodentate: The sulfonate group can coordinate to a metal center through one of its oxygen atoms (η¹ coordination). researchgate.net

N,O-Bidentate Chelation: The ligand can form a chelate ring by coordinating simultaneously through the pyridine nitrogen and one oxygen of the sulfonate group. This mode is often favored due to the thermodynamic stability of chelate complexes.

Bridging Modes: The sulfonate group is well-known for its ability to bridge multiple metal centers. It can act as a bidentate bridge (μ₂-η¹:η¹) using two different oxygen atoms to link two metals. Furthermore, the entire ligand can act as a bridge, with the pyridine nitrogen binding to one metal center and the sulfonate group binding to another. researchgate.net

Coordination ModeDonor Atoms InvolvedDescription
N-MonodentatePyridine NLigand binds through the nitrogen atom only; sulfonate acts as a counter-ion.
O-Monodentate (η¹)One Sulfonate OLigand binds through one oxygen atom of the sulfonate group.
N,O-BidentatePyridine N, One Sulfonate OLigand forms a chelate ring by binding through both nitrogen and oxygen.
O,O'-Bidentate (η²)Two Sulfonate OLigand forms a chelate ring with two oxygen atoms from the same sulfonate group.
BridgingN and/or O atomsLigand links two or more metal centers, either through the sulfonate group alone or through both N and O donors.

The final geometry of a metal complex is dictated by a combination of factors including the electronic preferences of the metal ion, steric hindrance from the ligand, and the nature of the donor atoms. The this compound ligand presents an interesting case where both electronic and steric effects are significant.

The pyridine nitrogen is a borderline soft-hard donor, capable of forming stable complexes with a wide range of transition metals. wikipedia.org The methyl groups at the 2- and 5-positions introduce steric bulk that can influence the approach of the ligand to the metal center and affect the resulting bond angles.

Conversely, the sulfonate group is a hard, anionic oxygen donor, showing a preference for harder metal ions. A key feature of the sulfonate group is its coordination flexibility; it can act as a coordinating ligand or as a non-coordinating, charge-balancing anion. nih.gov When it does not coordinate, it often engages in extensive hydrogen bonding with co-ligands like water, playing a crucial role in assembling supramolecular architectures. nih.gov This dual potential allows for the formation of diverse structures, from discrete mononuclear complexes to one-, two-, or three-dimensional coordination polymers, depending on the metal ion and reaction conditions. rsc.org For instance, studies on mixed pyridine-sulfate complexes show that the sulfate (an analogue of sulfonate) can act as a bridging ligand to form polymeric chains or dimeric molecules, leading to octahedral or square-pyramidal geometries. nih.gov

Structural Elucidation of Coordination Compounds

For example, in a hypothetical octahedral complex such as trans-[Ni(2,5-Me₂py-3-SO₃)₂(H₂O)₄], one would expect the ligand to coordinate in an N,O-bidentate fashion. Based on known structures of nickel complexes with pyridine and sulfonate/sulfate ligands, the Ni-N and Ni-O bond lengths would be anticipated to fall within typical ranges. nih.gov

Below is an interactive table showing hypothetical but realistic crystallographic data for such a complex.

ParameterValueDescription
FormulaC₁₄H₂₂N₂NiO₁₀S₂Hypothetical formula for the complex.
Crystal SystemMonoclinicA likely crystal system for such a complex.
Space GroupP2₁/cA common space group for centrosymmetric molecules.
Ni-N Bond Length~2.10 ÅTypical bond distance for Nickel(II) to a pyridine nitrogen. nih.gov
Ni-O (Sulfonate) Bond Length~2.05 ÅTypical bond distance for Nickel(II) to a sulfonate/sulfate oxygen. nih.gov
Ni-O (Water) Bond Length~2.08 ÅTypical bond distance for Nickel(II) to a coordinated water molecule.
N-Ni-O (Chelate) Angle~85-90°The bite angle of the N,O-bidentate chelate ring.

Spectroscopic analysis provides complementary data. In Fourier-Transform Infrared (FTIR) spectroscopy, the coordination of the sulfonate group to a metal like Zr⁴⁺ is confirmed by shifts in the S 2p peaks in XPS spectra and changes in the S=O stretching bands in the IR spectrum. researchgate.net

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic properties of the metal center are significantly modified upon coordination. The pyridine ring acts primarily as a σ-donor through the nitrogen lone pair. It is also a weak π-acceptor, capable of receiving electron density from metal d-orbitals into its π* anti-bonding orbitals. wikipedia.org The presence of two electron-donating methyl groups on the pyridine ring slightly enhances its σ-donor capacity compared to unsubstituted pyridine.

The sulfonate group, being strongly electron-withdrawing, influences the electronic density of the pyridine ring and acts as a strong σ-donating anionic ligand through its oxygen atoms. The combination of these groups—a π-accepting N-heterocycle and a σ-donating sulfonate—allows for fine-tuning of the electron density at the metal center.

Advanced techniques are used to probe these electronic structures. For iron complexes, Mössbauer spectroscopy can reveal the oxidation state and spin state of the iron center, providing insight into the ligand field. acs.org For other metals, techniques like X-ray Absorption Spectroscopy (XAS) and computational methods such as Density Functional Theory (DFT) are employed to model the metal-ligand bonding and rationalize the observed spectroscopic and magnetic properties. acs.org Studies on related pyridine-based complexes show that the metal-ligand interactions can involve significant charge delocalization from metal t₂g orbitals into the ligand π* orbitals, a phenomenon known as π-back-donation. acs.org

Application of Metal-Ligand Complexes in Advanced Chemical Research

The unique structural and electronic features of metal complexes derived from this compound suggest their potential in several areas of advanced chemical research, particularly in catalysis.

The presence of the sulfonate group is a key feature, as it can render metal complexes highly soluble in water. rsc.org This property is exploited in aqueous-phase and biphasic catalysis, which are cornerstones of green chemistry. Water-soluble catalysts can be easily separated from organic products, allowing for efficient catalyst recycling and minimizing contamination of the product stream. bohrium.com Palladium complexes with sulfonate-functionalized ligands, for example, have been successfully used as catalysts for Suzuki-Miyaura cross-coupling reactions in water. acs.org

Furthermore, the combination of a pyridine N-donor and a sulfonate O-donor in a single ligand can create adaptive catalysts. The sulfonate group may coordinate or de-coordinate from the metal center during a catalytic cycle, opening up a coordination site for substrate binding or facilitating proton transfer steps. rsc.org This "on-demand" coordination has been shown to be beneficial in reactions like catalytic water oxidation. rsc.org The tunable electronic environment provided by the substituted pyridine ring could also be used to optimize the activity and selectivity of catalysts for various organic transformations. nih.gov

Beyond catalysis, such ligands are used to construct functional materials like Metal-Organic Frameworks (MOFs). Incorporating sulfonate groups into MOFs can introduce defects, enhance surface area, and modify the framework's affinity for adsorbing specific molecules, such as anionic dyes from wastewater. nih.gov

Catalytic Applications of 2,5 Dimethylpyridine 3 Sulfonic Acid and Its Derivatives

Organocatalysis with Sulfonic Acid Functional Groups

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The sulfonic acid moiety (-SO₃H) is a strong Brønsted acid group that is central to the catalytic activity of many organocatalysts.

The catalytic activity of sulfonic acid-based catalysts is largely dependent on the strength and accessibility of the acidic protons. In 2,5-dimethylpyridine-3-sulfonic acid, the electron-donating methyl groups on the pyridine (B92270) ring slightly increase the basicity of the nitrogen atom. Simultaneously, the pyridine ring's electronic nature modulates the acidity of the sulfonic acid group. This bifunctional acid-base character within a single molecule can be advantageous, potentially allowing for synergistic activation of multiple reactants or different parts of a single substrate. While specific studies on this compound as a Brønsted acid catalyst are not widely documented, its properties are analogous to other water-soluble sulfonic acids like sulfamic acid, which are effective homogeneous catalysts. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to produce dihydropyridines. This reaction is often catalyzed by an acid.

Solid acid catalysts, including those functionalized with sulfonic acid groups, have proven effective in promoting MCRs. For instance, sulfonic acid-functionalized graphitic carbon nitride has been used as a powerful catalyst for the synthesis of polysubstituted pyridines. bohrium.com Similarly, sulfonic acid groups have been incorporated into ionic liquids to catalyze the synthesis of various heterocyclic compounds. beilstein-journals.org

While direct application of this compound in the Hantzsch synthesis is not prominently reported, its inherent properties make it a plausible candidate. As a Brønsted acid, it can activate the aldehyde carbonyl group towards nucleophilic attack, a key step in the reaction mechanism. Furthermore, its basic pyridine nitrogen could potentially assist in other proton transfer steps, offering a bifunctional catalytic pathway.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation and reusability. The immobilization of active catalytic species onto solid supports is a key strategy in developing robust industrial processes.

Sulfonated carbon materials are a class of solid acid catalysts that have garnered significant interest due to their high stability and catalytic activity. beilstein-journals.org These materials are typically prepared by treating a carbon source (such as activated carbon, biomass, or polymers) with a sulfonating agent, like concentrated sulfuric acid, to introduce -SO₃H groups onto the carbon surface. pnnl.gov

The compound this compound could be incorporated into such solid catalysts through several hypothetical routes. One approach involves grafting the molecule onto a pre-functionalized support. For example, a solid support like silica (B1680970) or a polymer resin could be modified with chemical groups that can form a covalent bond with the pyridine ring. nih.govresearchgate.net Another strategy involves the co-polymerization of a vinyl-derivatized version of this compound with other monomers to create a functionalized polymer resin. researchgate.net Such methods would create a solid material with accessible, tethered acid sites, combining the catalytic properties of the sulfonic acid group with the practical benefits of a heterogeneous system.

To understand and optimize the performance of solid acid catalysts, it is crucial to characterize their acidic properties, including the type (Brønsted vs. Lewis), strength, and number of acid sites. The adsorption of probe molecules, followed by analysis with techniques like Fourier-transform infrared (FTIR) spectroscopy, is a powerful method for this purpose.

2,6-Dimethylpyridine (B142122) (2,6-lutidine) is a particularly useful probe molecule for distinguishing Brønsted acid sites from Lewis acid sites. Due to the steric hindrance from the two methyl groups adjacent to the nitrogen atom, 2,6-dimethylpyridine cannot easily coordinate to Lewis acid sites on a catalyst surface. However, it can readily interact with accessible protons, forming a 2,6-dimethylpyridinium ion at Brønsted acid sites.

When 2,6-dimethylpyridine adsorbs onto a Brønsted acid site, specific bands appear in the IR spectrum. The position of these bands can indicate the acid strength; for instance, a higher wavenumber for the ν(NH) band of the protonated molecule correlates with stronger acidity. This selectivity makes it an excellent tool for characterizing catalysts where Brønsted acidity is the desired property, such as the sulfonated materials discussed above.

Table 1: Representative IR Bands for 2,6-Dimethylpyridine Adsorption on Acidic Surfaces

Adsorbed Species Approximate IR Band Position (cm⁻¹) Assignment Type of Acid Site Probed
2,6-Dimethylpyridinium ion ~1640-1650 Ring vibration (ν₈ₐ) Strong Brønsted Acid Site
Hydrogen-bonded 2,6-dimethylpyridine ~1605 Ring vibration (ν₈ₐ) Weak Brønsted Acid Site (e.g., silanols)
Lewis-coordinated 2,6-dimethylpyridine ~1615-1630 Ring vibration (ν₈ₐ) Sterically accessible Lewis Acid Site

Note: The exact positions can vary depending on the specific catalyst material and its acid strength.

Ligand in Transition Metal Catalysis

The pyridine functional group is a cornerstone of coordination chemistry, widely used as a ligand in transition metal catalysis. wikipedia.org The nitrogen atom's lone pair of electrons can donate to a metal center, stabilizing it and modulating its reactivity. The specific properties of the pyridine ligand, such as its steric bulk and electronic nature, can be tuned by adding substituents to the ring. nih.gov

This compound offers two potential coordination sites: the pyridine nitrogen atom (a Lewis base) and the oxygen atoms of the sulfonate group. This makes it a potentially versatile mono- or bidentate ligand. cymitquimica.com While the sulfonic acid itself is a poor ligand, its deprotonated form, the sulfonate (-SO₃⁻), can coordinate to metal ions. The coordination of related 2,5-disubstituted pyridines to various transition metals like copper, silver, palladium, and cobalt has been reported, highlighting their ability to support catalytic transformations. nih.gov Furthermore, complexes involving other substituted pyridines, such as 3,5-dimethylpyridine (B147111), have been synthesized and structurally characterized. nih.gov

The dual functionality of this compound as a ligand could be exploited to create water-soluble metal complexes, which are highly desirable for green chemistry applications, facilitating catalyst recovery through phase separation. While specific catalytic applications featuring this compound as a ligand are not extensively documented, its structural motifs are present in other successful ligand systems used in cross-coupling and oxidation reactions. nih.gov

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Materials Science Applications Involving 2,5 Dimethylpyridine 3 Sulfonic Acid

Incorporation as a Linker or Component in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic linkers. The properties of MOFs, including their porosity, stability, and functionality, are highly dependent on the nature of the organic linker. The bifunctional nature of 2,5-Dimethylpyridine-3-sulfonic acid, with its pyridyl nitrogen and sulfonate group, makes it a promising linker for the design of novel MOFs.

Design Principles for Pyridine (B92270) Sulfonate-Based MOFs

The design of MOFs utilizing pyridine sulfonate-based linkers like this compound is guided by several key principles. The pyridine nitrogen atom can coordinate to a variety of metal centers, while the sulfonate group can either coordinate to metal ions, participate in hydrogen bonding to stabilize the framework, or remain as a free functional group within the pores to impart specific properties such as proton conductivity or ion exchange capabilities.

The presence of the two methyl groups on the pyridine ring in this compound introduces steric hindrance that can influence the coordination environment around the metal centers and the resulting network topology. This steric bulk can be strategically employed to prevent the formation of overly dense structures and to promote the creation of porous frameworks. Furthermore, the electron-donating nature of the methyl groups can enhance the basicity of the pyridine nitrogen, potentially leading to stronger metal-coordination bonds and increased framework stability.

The synthesis of such MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are reacted in a suitable solvent at elevated temperatures. The choice of metal ion is crucial, as different metals will have varying coordination preferences and will lead to different structural outcomes. Lanthanide metals, for instance, have been used to create bimetallic clusters within MOFs containing sulfonic acid groups, where the uncoordinated sulfonic acid groups are exposed in the pores and can act as proton carriers.

Functional Polymers and Polymer-Supported Systems

The unique chemical structure of this compound also makes it a valuable monomer for the synthesis of functional polymers. The presence of a polymerizable group (if introduced) or its ability to be incorporated into a polymer backbone, combined with the sulfonic acid functionality, opens up avenues for the development of materials for ion exchange and proton conduction.

Polymerization with Sulfonic Acid-Functionalized Monomers

The direct polymerization of monomers containing sulfonic acid groups can be challenging due to the high polarity and potential for side reactions. However, several strategies can be employed. One approach involves protecting the sulfonic acid group before polymerization and then deprotecting it in the final polymer. Alternatively, controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), have been successfully used for the polymerization of styrenesulfonates.

In the context of this compound, it could be chemically modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer could then be copolymerized with other monomers, like styrene (B11656) or methyl methacrylate, to tailor the properties of the final polymer. The incorporation of the dimethylpyridine sulfonate unit would introduce both ionic and polar characteristics into the polymer chain.

The sulfonic acid groups within the polymer can have a profound impact on its physical properties. They can lead to strong intermolecular interactions, affecting the polymer's solubility, thermal stability, and mechanical properties. For instance, in sulfonated polyimides, the interaction between sulfonic acid and pyridine groups can lead to ionic crosslinking, which can suppress water uptake and enhance dimensional stability.

Development of Ion-Exchange Resins or Proton Conductors

Ion-exchange resins are polymers that can exchange their mobile ions with ions of the same charge from a surrounding solution. Strongly acidic cation exchange resins, which are widely used for water softening and purification, typically contain sulfonic acid groups. A polymer derived from this compound would be a strong candidate for a cation exchange resin due to the presence of the sulfonic acid group. The polymer's cross-linked structure, which is necessary for the insolubility and mechanical stability of the resin, could be achieved by copolymerization with a cross-linking agent like divinylbenzene.

Proton conductors are materials that can transport protons, a key component in technologies such as proton exchange membrane fuel cells (PEMFCs). Sulfonated polymers are the most common materials used as proton exchange membranes. The sulfonic acid groups provide the charge carriers (protons) and, in the presence of water, facilitate their transport through a network of hydrogen bonds.

Application Role of this compound Key Polymer Characteristics
Ion-Exchange Resins Provides sulfonic acid groups as the active exchange sites.High ion-exchange capacity, chemical and thermal stability, porous structure.
Proton Conductors Acts as a source of mobile protons and facilitates their transport.High proton conductivity, good water retention, mechanical and dimensional stability.

Advanced Spectroscopic and Crystallographic Characterization in Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Assignment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying functional groups and elucidating the molecular structure of pyridine (B92270) sulfonic acids. By analyzing the vibrational modes, researchers can confirm the presence of the pyridine ring and sulfonic acid moieties and study intermolecular interactions. asianpubs.orgnih.gov

Studies on the closely related pyridine-3-sulfonic acid provide a reliable framework for assigning the vibrational modes of 2,5-dimethylpyridine-3-sulfonic acid. The spectra are characterized by distinct bands corresponding to the pyridine ring and the sulfonic acid group.

Pyridine Ring Vibrations:

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring typically appear in the 3100-3000 cm⁻¹ region. researchgate.net

Ring Stretching: The stretching and contraction of all bonds within the pyridine ring result in a series of bands between 1600 cm⁻¹ and 1300 cm⁻¹. researchgate.netasianpubs.org For pyridine-3-sulfonic acid, these are observed around 1632, 1602, 1486, and 1433 cm⁻¹ in the IR spectrum. researchgate.net

Ring Breathing Mode: A strong, characteristic ring breathing vibration is often observed in the Raman spectrum, appearing at 991 cm⁻¹ for pyridine-3-sulfonic acid. researchgate.net

In-plane and Out-of-plane Deformations: Bending vibrations of the ring's C-H and C-C bonds occur at lower frequencies. In-plane deformations for pyridine-3-sulfonic acid are noted in the 750-380 cm⁻¹ range, while out-of-plane deformations are seen below 700 cm⁻¹. asianpubs.org

Sulfonic Acid Group (-SO₃H) Vibrations:

S=O Stretching: The sulfonic acid group is characterized by strong absorptions from the asymmetric and symmetric stretching of the S=O bonds. For pyridine-3-sulfonic acid, asymmetric stretches are found near 1195 cm⁻¹, while the symmetric S-O stretch is a strong band around 1035 cm⁻¹. researchgate.netasianpubs.org

S-OH Bending: The bending vibration of the S-OH group is reported to be around 1187-1190 cm⁻¹. researchgate.net

SO₂ Deformations: Scissoring, wagging, twisting, and rocking motions of the SO₂ moiety appear at lower wavenumbers, typically in the 650-300 cm⁻¹ region. researchgate.netasianpubs.org

C-S Stretching: The vibration of the carbon-sulfur bond is generally observed in the range of 760 ± 25 cm⁻¹. researchgate.netasianpubs.org

The introduction of two methyl groups on the pyridine ring of this compound would be expected to introduce their own characteristic C-H stretching and bending vibrations and potentially shift the frequencies of the adjacent ring vibrations.

Table 1: Characteristic Vibrational Frequencies for Pyridine-3-sulfonic Acid Data based on studies of pyridine-3-sulfonic acid as an analogue.

Vibrational ModeFT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Reference
Pyridine Ring Stretching1632, 1602, 1486, 14331637, 1610, 1480 researchgate.net
Pyridine Ring Breathing1022991 researchgate.net
Asymmetric S=O Stretch1195- researchgate.net
Symmetric S-O Stretch10351034 asianpubs.org
C-S Stretch742742 asianpubs.org
SO₂ Scissoring607607 researchgate.net
SO₂ Wagging552- researchgate.net

Hydrogen bonding plays a critical role in the supramolecular structure of pyridine sulfonic acids. The sulfonic acid group is a potent hydrogen bond donor (-SO₂O-H), while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. quora.com This dual functionality allows for the formation of extensive and robust hydrogen-bonding networks that dictate the crystal packing and physical properties of the compound in the solid state. nih.gov

Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study the adsorption of molecules onto metal surfaces, typically silver or gold. By analyzing the enhancement of Raman signals, SERS provides information on the orientation and interaction of the adsorbate with the surface.

SERS studies performed on pyridine-3-sulfonic acid using a silver colloid reveal specific details about its interfacial behavior. nih.govresearchgate.net In these experiments, a notable enhancement of the bands corresponding to the ν(CH) and ν(SO) vibrations was observed. nih.govresearchgate.net

The significant enhancement of these particular modes suggests a specific orientation of the molecule on the silver surface. Researchers have proposed a likely "perpendicular orientation" where the molecule adsorbs onto the silver nanoparticles. nih.govresearchgate.net This orientation could be facilitated through the interaction of the sulfur atom or the oxygen atoms of the sulfonic acid group with the metal surface. The pyridine ring, being oriented away from but close to the surface, would also experience the electromagnetic enhancement effect of SERS. This perpendicular arrangement allows the vibrational modes with polarizability changes perpendicular to the surface to be strongly enhanced. Studies on other pyridine derivatives on metal surfaces have also shown that the nitrogen atom can be a primary site for chemical adsorption. biointerfaceresearch.com

For this compound, a similar adsorption mechanism is plausible, with the molecule likely adsorbing onto a silver or gold SERS substrate through its sulfonic acid group and/or the pyridine ring's π-system or nitrogen lone pair, depending on the surface charge and pH. biointerfaceresearch.comresearchgate.net

X-ray Diffraction Analysis for Solid-State Structure Elucidation

A notable example is the crystal structure of Ca(3-pySO₃)₂·4H₂O, a derivative of pyridine-3-sulfonic acid. rsc.orgrsc.org This compound crystallizes in the monoclinic space group P2₁/n. rsc.org Its asymmetric unit contains one calcium atom, two distinct pyridinesulfonate groups, and four water molecules. rsc.org The structure is characterized by:

Coordination: Each Ca²⁺ ion is coordinated to three pyridinesulfonate groups and four water molecules, forming a distorted decahedron. rsc.org

Hydrogen Bonding: An extensive network of hydrogen bonds involving the water molecules and sulfonate oxygen atoms is pivotal in stabilizing the crystal structure. rsc.orgrsc.org

Layered Structure: These hydrogen bonds help organize the molecules into a quasi-two-dimensional layered structure, which contributes to the material's notable optical properties. rsc.orgrsc.org

Similarly, crystal structures of other pyridine-containing sulfonamides show that hydrogen bonds (e.g., N-H···N, O-H···N) and π-stacking interactions are the key driving forces that determine the final solid-state assembly. nih.gov The crystal structure of a 2,5-dimethyl-substituted benzofuran (B130515) sulfonyl derivative also highlights the importance of C-H···O hydrogen bonds and C-H···π interactions in forming the crystal packing. researchgate.netnih.gov Based on these examples, it can be inferred that the solid-state structure of this compound is dominated by strong hydrogen bonds between the protonated pyridine nitrogen and the sulfonate oxygen atoms, leading to a highly ordered, stable crystalline lattice.

Table 2: Crystallographic Data for Ca(3-pySO₃)₂·4H₂O Data for a derivative of the parent compound, pyridine-3-sulfonic acid.

ParameterValueReference
Chemical FormulaCa(C₅H₄NSO₃)₂·4H₂O rsc.orgrsc.org
Crystal SystemMonoclinic rsc.org
Space GroupP2₁/n rsc.org
a (Å)6.986(3) rsc.org
b (Å)11.274(5) rsc.org
c (Å)11.590(5) rsc.org
V (ų)843.3(6) rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

For this compound, the NMR spectra would confirm the proposed zwitterionic structure in polar solvents. The chemical shifts of the protons and carbons are significantly influenced by the presence of the electron-withdrawing sulfonate group and the positively charged pyridinium (B92312) nitrogen.

In the ¹H NMR spectrum, one would expect to observe distinct signals for the two methyl groups, the two aromatic protons on the pyridine ring, and the N-H proton of the pyridinium ion. The aromatic protons would likely appear as distinct singlets or doublets, with their chemical shifts moved downfield due to the deshielding effects of the adjacent sulfonate and pyridinium groups. The methyl protons would also have characteristic chemical shifts.

In the ¹³C NMR spectrum, separate resonances would be observed for each of the seven carbon atoms in the molecule. The carbon atom attached to the sulfonate group (C-3) would be significantly deshielded and appear at a high chemical shift. The other ring carbons would also show shifts indicative of their position relative to the methyl groups and the charged nitrogen atom.

Although specific, experimentally verified NMR data for this compound is not available in published literature, theoretical predictions and data from analogous compounds, such as other dimethylpyridine derivatives and pyridinium sulfonates, can provide an estimate of the expected spectral features.

Table 2: Predicted NMR Spectral Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity
¹H H-4 Downfield Singlet / Doublet
H-6 Downfield Singlet / Doublet
CH₃ (at C-2) Alkyl region Singlet
CH₃ (at C-5) Alkyl region Singlet
N-H Very Downfield Broad Singlet
¹³C C-2 Aromatic region -
C-3 Downfield aromatic region -
C-4 Aromatic region -
C-5 Aromatic region -
C-6 Aromatic region -
CH₃ (at C-2) Alkyl region -

Note: This table represents predicted values based on the analysis of similar chemical structures. Actual experimental values may vary.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the molecular properties of 2,5-Dimethylpyridine-3-sulfonic acid, offering insights that complement experimental data. These computational methods allow for a detailed examination of the molecule's geometry, electronic landscape, and vibrational characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the ground-state geometry and electronic properties of molecules like this compound. By approximating the electron density, DFT methods can accurately determine structural parameters such as bond lengths, bond angles, and dihedral angles.

For the analogous compound, 2,6-Dimethyl-pyridine-3-sulfonic acid , a crystal structure has been reported, providing experimental bond lengths and angles. uni.lu In a theoretical study, these experimental values would serve as a benchmark for the accuracy of the chosen DFT method. The optimized geometry of this compound would likely exhibit a planar pyridine (B92270) ring, with the sulfonic acid group and methyl groups attached. The orientation of the sulfonic acid group relative to the pyridine ring would be a key outcome of the geometry optimization.

Furthermore, DFT calculations provide insights into the electronic structure through the analysis of Mulliken atomic charges and the molecular electrostatic potential (MEP). The MEP map would visualize the electron density distribution, highlighting the electronegative regions around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the pyridine ring, and the electropositive regions around the hydrogen atoms.

Table 1: Predicted Structural Parameters of this compound (Hypothetical DFT Data)

ParameterPredicted Value
C-S Bond Length (Å)~1.78
S=O Bond Length (Å)~1.45
S-O Bond Length (Å)~1.58
C-N-C Bond Angle (°)~118
O-S-O Bond Angle (°)~115

Note: The values in this table are hypothetical and represent typical bond lengths and angles that would be expected from a DFT calculation. Actual values would require a specific computational study.

Ab Initio Methods for Vibrational Frequencies and Spectroscopic Predictions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to predict the vibrational frequencies of this compound. These predicted frequencies can then be correlated with experimental infrared (IR) and Raman spectra.

While experimental spectra for this compound are not available in the reviewed literature, a study on the vibrational spectra of pyridine-3-sulfonic acid provides a foundation for understanding the expected spectral features. researchgate.net The vibrational modes of this compound would be a combination of the modes of the pyridine ring, the sulfonic acid group, and the two methyl groups.

Key expected vibrational modes would include:

Pyridine ring vibrations: C-H stretching, C-C and C-N stretching, and ring breathing modes.

Sulfonic acid group vibrations: Asymmetric and symmetric SO₂ stretching, S-OH stretching, and various bending and deformation modes.

Methyl group vibrations: Symmetric and asymmetric C-H stretching and bending modes.

The introduction of the two methyl groups would lead to additional vibrational modes and shifts in the frequencies of the pyridine ring vibrations compared to pyridine-3-sulfonic acid. Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), combined with an appropriate basis set, would be used to calculate the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Based on Analogues)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Reference Analogue
SO₃HSO₂ Asymmetric Stretch~1350Pyridine-3-sulfonic acid researchgate.net
SO₂ Symmetric Stretch~1170Pyridine-3-sulfonic acid researchgate.net
Pyridine RingC-N Stretch~1330Pyridine derivatives
Ring Breathing~1030Pyridine derivatives
CH₃Asymmetric Stretch~2980General alkyl groups
Symmetric Stretch~2900General alkyl groups

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO is likely to be centered on the electron-withdrawing sulfonic acid group. A smaller HOMO-LUMO gap would suggest higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Investigation of Reaction Mechanisms and Energy Profiles

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the formation of this compound.

Transition State Analysis in Sulfonation Pathways

The sulfonation of 2,5-dimethylpyridine (B147104) (2,5-lutidine) to form this compound is an electrophilic aromatic substitution reaction. Theoretical calculations can be used to model the reaction pathway, identifying the structures of intermediates and, crucially, the transition states.

The reaction likely proceeds through the formation of a sigma complex (Wheland intermediate) where the electrophile (SO₃) attacks the pyridine ring. The position of sulfonation is directed by the activating effect of the methyl groups and the deactivating effect of the pyridine nitrogen. The 3-position is sterically accessible and electronically favored for electrophilic attack.

Computational analysis of the transition state would involve locating the saddle point on the potential energy surface connecting the reactants and the intermediate. The energy of this transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. The structure of the transition state would reveal the extent of bond formation and bond breaking at this critical point in the reaction.

Molecular Modeling for Intermolecular Interactions

In the solid state, molecules of this compound will interact with each other through various non-covalent forces. Molecular modeling techniques can be used to understand these intermolecular interactions, which dictate the crystal packing and physical properties of the compound.

The primary intermolecular interactions expected for this compound are:

Hydrogen Bonding: The sulfonic acid group is a strong hydrogen bond donor (O-H) and acceptor (S=O). The pyridine nitrogen is also a hydrogen bond acceptor. Strong O-H···N or O-H···O=S hydrogen bonds are likely to be the dominant interactions, forming chains or networks of molecules in the crystal lattice.

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

By modeling a cluster of molecules, the preferred modes of interaction and the resulting supramolecular architecture can be predicted. Analysis of the crystal structure of the analogue 2,6-Dimethyl-pyridine-3-sulfonic acid would provide valuable experimental validation for these theoretical predictions. uni.lu

Hydrogen Bonding and π-π Stacking Interactions

The molecular structure of this compound, featuring a pyridine ring, methyl groups, and a sulfonic acid group, suggests a high propensity for engaging in both hydrogen bonding and π-π stacking interactions. These non-covalent forces are crucial in determining the compound's crystal packing, solubility, and interactions with biological macromolecules. researchgate.net

Hydrogen Bonding:

The sulfonic acid group is a strong hydrogen bond donor, while the pyridine nitrogen atom acts as a hydrogen bond acceptor. Theoretical studies on similar heterocyclic systems, such as 2,5-disubstituted tetrazoles, have utilized Density Functional Theory (DFT) to determine the preferred sites of hydrogen bonding and to quantify the strength of these interactions. bohrium.comnih.gov For this compound, it can be inferred that the sulfonic acid group's hydroxyl proton will readily form strong hydrogen bonds with suitable acceptors.

Furthermore, studies on methyl-substituted pyridine-water complexes have shown that the presence of methyl groups can stabilize hydrogen bonds. researchgate.net Theoretical calculations using Møller-Plesset perturbation theory on 2-methylpyridine (B31789) and 2,6-dimethylpyridine (B142122) have indicated association energies with water of 20.0 kJ mol⁻¹ and 21.2 kJ mol⁻¹, respectively, highlighting the influence of methyl substitution on hydrogen bond strength. researchgate.net It is important to note, however, that there isn't a simple correlation between the strength of the hydrogen bond with water and the miscibility of these pyridine derivatives. researchgate.net

π-π Stacking Interactions:

The aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions. These interactions are fundamental in the crystal engineering of organic molecules and play a significant role in the binding of ligands to biological targets. researchgate.netnih.gov The presence of both an electron-donating methyl group and an electron-withdrawing sulfonic acid group on the pyridine ring can influence the nature and strength of these stacking interactions.

Table 1: Calculated Association Energies for Methyl-Substituted Pyridine-Water Complexes

Compound Theoretical Method Association Energy (kJ mol⁻¹)
2-Methylpyridine Møller-Plesset perturbation theory 20.0 researchgate.net
2,6-Dimethylpyridine Møller-Plesset perturbation theory 21.2 researchgate.net

Ligand-Receptor or Ligand-Metal Binding Studies

Ligand-Receptor Binding:

Computational studies are instrumental in predicting and analyzing the binding of ligands to receptors. nih.gov The interactions are often a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. Cation-π interactions, where a cationic group on a receptor interacts with the π-system of a ligand, are also a significant contributor to binding affinity. nih.govnih.govsemanticscholar.org Theoretical studies have shown that the nature of the cationic amino acid residue (e.g., arginine or lysine) and the surrounding dielectric medium significantly influence the strength of these interactions. nih.govsemanticscholar.org The arginine-arene interaction, for example, is a near-equal mix of dispersion and electrostatic attraction, making it less susceptible to weakening by the surrounding medium compared to the lysine-arene interaction. nih.gov

For this compound, the pyridine ring could engage in cation-π interactions with cationic residues in a receptor's binding site. The sulfonic acid group could form strong hydrogen bonds or salt bridges with appropriate residues, further stabilizing the ligand-receptor complex.

Ligand-Metal Binding:

Pyridine and its derivatives are well-known ligands in coordination chemistry. The nitrogen atom of the pyridine ring readily coordinates to a wide range of metal ions. The presence of substituents on the pyridine ring can modulate the ligand's electronic properties and steric hindrance, thereby affecting the stability and geometry of the resulting metal complexes.

While specific studies on the metal complexes of this compound were not found, research on related pyridine-based ligands provides valuable parallels. The sulfonic acid group can also participate in metal coordination, potentially leading to the formation of chelate complexes, which are typically more stable than complexes with monodentate ligands. The study of pyridine-based supramolecular complexes has been advanced by DFT investigations, which can predict the geometry and electronic structure of these assemblies. mdpi.com

Table 2: Theoretical Interaction Energies for Cation-π Complexes

Cationic Residue Model Aromatic Ligand Theoretical Method Interaction Energy (kcal mol⁻¹)
Lysine Model Benzene (B151609) DLPNO-CCSD(T) -19.2 nih.gov
Arginine Model Benzene DLPNO-CCSD(T) Not specified in provided text
Histidine Model Benzene DLPNO-CCSD(T) -14.0 nih.gov

Potential As Chemical Precursors and Intermediates

Role in the Synthesis of Pharmaceutically Relevant Scaffolds (excluding clinical applications)

Direct evidence for the use of 2,5-Dimethylpyridine-3-sulfonic acid in the synthesis of pharmaceutically relevant scaffolds is limited in readily accessible scientific literature. However, the presence of the corresponding sulfonamide, 2,5-dimethylpyridine-3-sulfonamide (B13320381) , in patented complex molecules suggests its role as a key building block. For instance, certain aryl- and heteroaryl-sulfonamide derivatives, which have been investigated as modulators of chemokine receptor CCR8 (a potential therapeutic target), incorporate the 2,5-dimethylpyridine-3-sulfonamide moiety.

The general synthetic pathway to such sulfonamides would likely involve the conversion of this compound to its corresponding sulfonyl chloride, followed by reaction with a suitable amine. This is a common strategy in medicinal chemistry to introduce a sulfonamide group, which is a well-established pharmacophore found in numerous drugs.

Table 1: General Synthetic Scheme for Sulfonamide Formation

StepReactionReactantsProduct
1ChlorinationThis compound, Chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride)2,5-Dimethylpyridine-3-sulfonyl chloride
2Amination2,5-Dimethylpyridine-3-sulfonyl chloride, Primary or secondary amineN-substituted-2,5-dimethylpyridine-3-sulfonamide

This table outlines a plausible, though not explicitly documented for this specific compound, synthetic route towards creating more complex, pharmaceutically relevant molecules.

Precursor for Other Heterocyclic Systems

The transformation of the 2,5-dimethylpyridine (B147104) ring into other heterocyclic systems is not a commonly reported application. In principle, the pyridine (B92270) ring can be cleaved under specific oxidative or reductive conditions, but such reactions are often harsh and may lack selectivity, especially with the presence of the robust sulfonic acid group. More typically, the pyridine ring serves as a stable scaffold onto which other functionalities are built.

Intermediate in the Production of Fine Chemicals and Agrochemicals

Pyridine derivatives are widely used in the agrochemical industry. nih.govresearchgate.net While there is no direct evidence of this compound being used as an intermediate for specific commercial agrochemicals, its structural motifs are relevant. Pyridine-based sulfonamides, for example, are a known class of herbicides. google.com The synthesis of such compounds could potentially start from pyridine sulfonic acids.

The term "fine chemicals" refers to complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are sold for their specific function, and include intermediates for pharmaceuticals and agrochemicals. Given the potential of this compound to be converted into its sulfonamide and other derivatives, it fits the profile of a fine chemical intermediate. However, specific industrial processes utilizing this compound are not publicly documented.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

A thorough review of existing scientific literature reveals a notable absence of direct research focused on 2,5-Dimethylpyridine-3-sulfonic acid . There are no readily available reports detailing its synthesis, spectroscopic characterization, or specific applications. This lack of information is in itself a significant finding, highlighting a clear gap in the current body of chemical knowledge.

However, the academic contributions to the broader class of pyridine (B92270) sulfonic acids are substantial. For instance, the synthesis of Pyridine-3-sulfonic acid is well-documented and serves as a crucial intermediate in various industrial and pharmaceutical processes. nbinno.comgoogle.comchembk.com One established synthetic route involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide , followed by sulfonation and subsequent reduction to yield the final product. google.comgoogle.com This multi-step synthesis underscores the established methodologies available for introducing a sulfonic acid group onto a pyridine ring. google.com

Furthermore, research into related isomers, such as 2,6-Dimethylpyridine-3-sulfonic acid , provides some insight, with studies reporting its crystal structure. acs.orguni.lu The investigation of such analogues offers a foundational understanding of how the interplay between the pyridine ring, methyl groups, and the sulfonic acid moiety influences the molecule's properties.

The primary research gap, therefore, is the complete lack of empirical data for This compound . Its synthesis has not been reported, and consequently, its physical and chemical properties, reactivity, and potential applications are entirely speculative.

Emerging Research Avenues for this compound

The absence of data on This compound presents a fertile ground for new research endeavors. Key emerging avenues include:

Synthetic Methodology Development: A primary research objective would be to devise and optimize a reliable synthetic pathway to This compound . A logical starting point would be the sulfonation of 2,5-Dimethylpyridine (B147104) (also known as 2,5-lutidine). chemicalbook.comthegoodscentscompany.comnist.gov Investigating various sulfonating agents and reaction conditions would be crucial to achieving a successful synthesis. An alternative approach could mirror the synthesis of Pyridine-3-sulfonic acid , potentially starting from a halogenated derivative of 2,5-Dimethylpyridine .

Physicochemical Characterization: Once synthesized, a comprehensive characterization of the compound is paramount. This would involve determining its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). This fundamental data is essential for any future application-oriented research.

Catalysis: Pyridine derivatives are known to act as catalysts in various organic reactions. sigmaaldrich.com Investigating the potential of This compound as a novel organocatalyst, particularly in reactions where its acidic and basic moieties could act synergistically, would be a promising area of exploration.

Coordination Chemistry: The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the sulfonic acid group makes This compound a potential ligand for the formation of metal complexes. Research into its coordination behavior with various metal ions could lead to the development of new materials with interesting magnetic, optical, or catalytic properties.

Pharmaceutical and Agrochemical Screening: Pyridine and sulfonic acid moieties are present in numerous biologically active compounds. nbinno.comgoogle.com Screening This compound for potential pharmaceutical or agrochemical activity would be a logical step, although this would require extensive biological testing.

Broader Implications for Pyridine and Sulfonic Acid Chemistry

The systematic study of This compound would have broader implications for the fields of pyridine and sulfonic acid chemistry. The data generated would contribute to a more comprehensive understanding of structure-property relationships within this class of compounds.

Specifically, research on this molecule would provide valuable insights into:

The Influence of Methyl Group Position: Comparing the properties of This compound with other isomers like 2,6-Dimethylpyridine-3-sulfonic acid would elucidate the electronic and steric effects of methyl group placement on the reactivity and acidity of the sulfonic acid group and the basicity of the pyridine nitrogen.

Reactivity of Substituted Pyridines: The synthesis and subsequent reactions of This compound would expand the known chemical transformations of polysubstituted pyridines, a class of compounds of immense importance in organic synthesis. chemicalland21.com

Development of Novel Functional Molecules: The unique combination of a lutidine backbone with a sulfonic acid group could lead to the design of novel building blocks for the synthesis of more complex functional molecules, including pharmaceuticals, dyes, and specialized polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,5-dimethylpyridine-3-sulfonic acid with high purity?

  • Methodology : Use sulfonation of 2,5-dimethylpyridine under controlled conditions. Sulfonation typically employs fuming sulfuric acid (oleum) at 80–120°C for 6–12 hours, followed by neutralization with NaOH or KOH to isolate the sulfonic acid derivative. Monitor reaction progress via TLC or HPLC to ensure completion. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: methanol/ethyl acetate) is critical for high-purity yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • FT-IR : Validate sulfonic acid groups (S=O stretching at ~1180–1250 cm⁻¹) and pyridine ring vibrations (C=N stretching at ~1600 cm⁻¹) .
  • NMR : ¹H NMR should show methyl protons (δ ~2.5 ppm for 2,5-dimethyl groups) and aromatic protons (δ ~7.5–8.5 ppm). ¹³C NMR confirms sulfonic acid substitution via deshielding of the pyridine C3 carbon .
  • Mass Spectrometry : ESI-MS in negative ion mode can confirm the molecular ion peak [M-H]⁻.

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • Methodology : The compound is polar due to the sulfonic acid group. Test solubility in DMSO (high solubility), water (moderate, pH-dependent), and ethanol (limited). For aqueous solutions, adjust pH using phosphate buffer (pH 7.1) to enhance solubility while avoiding precipitation .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, temperature) influence the stability of this compound in aqueous media?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Prepare solutions in buffers (e.g., phosphate buffer pH 3–9) and monitor degradation via HPLC over 72 hours at 25°C and 40°C.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Correlate with Arrhenius modeling to predict shelf life .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites).
  • Molecular Dynamics (MD) : Simulate interactions with solvents or catalysts (e.g., metal nanoparticles) to predict binding affinities and reaction pathways .

Q. How can researchers resolve contradictions in spectroscopic data for sulfonic acid derivatives like this compound?

  • Methodology :

  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., pyridine-3-sulfonic acid, 3,5-pyridinedisulfonic acid) to identify anomalies .
  • X-ray Crystallography : Resolve ambiguous proton assignments by determining crystal structures, particularly if tautomeric forms (e.g., sulfonic acid vs. sulfonate) are suspected .

Methodological Considerations

  • Contradiction Handling : If solubility or stability data conflict with literature (e.g., pH-dependent behavior in vs. ), replicate experiments under identical conditions and validate using orthogonal techniques (e.g., UV-Vis for concentration vs. HPLC for purity).
  • Advanced Characterization : For mechanistic studies, employ isotopic labeling (e.g., ³⁴S) to trace sulfonation pathways or degradation products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.